3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O4S/c1-15-16(2)25-28(17(15)3)22-7-6-21(23-24-22)26-8-10-27(11-9-26)33(29,30)18-4-5-19-20(14-18)32-13-12-31-19/h4-7,14H,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORPIGRRAGQPGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition, cytotoxicity, and potential uses in treating conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).
Chemical Structure and Properties
The compound features several notable structural components:
- Dihydrobenzo[b][1,4]dioxin moiety : Known for its biological activity.
- Piperazine and pyridazine rings : These heterocycles are often associated with pharmacological properties.
- Trimethylpyrazole : This substituent can enhance the compound's biological efficacy.
Enzyme Inhibition
Recent studies have demonstrated that derivatives of piperazine, including those similar to our compound, exhibit significant enzyme inhibitory activity. For instance:
- Alpha-glucosidase Inhibition : A study reported that certain piperazine derivatives showed IC50 values in the range of 0.85 ± 0.25 to 29.72 ± 0.17 µM, indicating strong inhibitory potential compared to acarbose (IC50 = 610.7 ± 0.1 µM) .
| Compound | IC50 (µM) | Comparison to Acarbose |
|---|---|---|
| Piperazine Derivative | 0.85 - 29.72 | ~69 times stronger |
| Acarbose | 610.7 | Reference |
This suggests that compounds with similar structures could be effective in managing blood glucose levels.
Cytotoxicity
The cytotoxic effects of the compound were assessed using various cell lines. The results indicated low cytotoxicity across tested concentrations, which is favorable for therapeutic applications .
Case Study 1: Antidiabetic Potential
In a study focused on antidiabetic agents, several sulfonamide derivatives were synthesized and evaluated for their inhibitory effects on alpha-glucosidase and acetylcholinesterase enzymes. The results indicated that these compounds could potentially serve as effective treatments for T2DM and AD due to their ability to inhibit key enzymes involved in glucose metabolism .
Case Study 2: Neuroprotective Effects
Research has also pointed towards the neuroprotective properties of related compounds in models of neurodegenerative diseases such as AD. The inhibition of acetylcholinesterase is particularly relevant as it may help increase acetylcholine levels in the brain, potentially improving cognitive function .
Summary of Findings
The biological activity of This compound indicates promising therapeutic potential:
- Enzyme Inhibition : Significant inhibition of alpha-glucosidase and acetylcholinesterase.
- Low Cytotoxicity : Suggests safety for further development.
- Potential Applications : Could be beneficial in treating T2DM and AD.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Differences
The table below highlights key distinctions between the target compound and two analogs from literature:
Key Observations:
Pyrimidine ( analog): Meta-positioned nitrogens reduce polarity, favoring interactions with hydrophobic pockets .
Sulfonyl-Linked Group :
- Benzo-dioxin (target and ): Oxygen atoms improve solubility (logP ~2.1 estimated) and metabolic stability compared to biphenyl (logP ~3.5 estimated) .
- Biphenyl (): Hydrophobic aromatic system may enhance blood-brain barrier penetration but reduce solubility .
Substituents :
Bioactivity Implications (Theoretical)
- Target Compound : Benzo-dioxin’s polarity suggests suitability for extracellular targets (e.g., kinases, GPCRs). The pyridazine core may engage polar residues in ATP-binding pockets .
- Biphenyl Analog : Higher lipophilicity could favor intracellular targets (e.g., nuclear receptors) but increase off-target risks .
- Pyrimidine Analog : Smaller size and methyl group may optimize pharmacokinetics for oral administration but reduce potency .
Environmental and Metabolic Stability
- Lumping Strategy (): The benzo-dioxin group’s oxygen atoms may accelerate oxidative degradation compared to biphenyl, reducing environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
